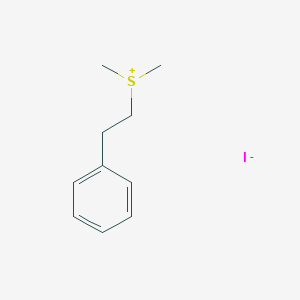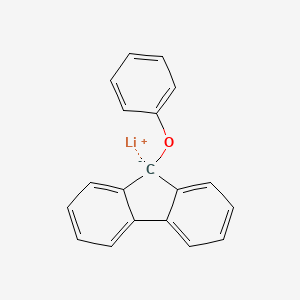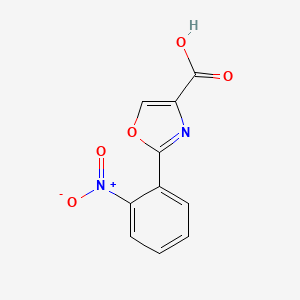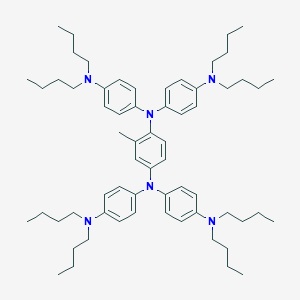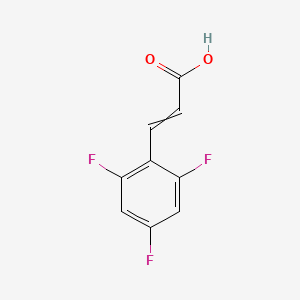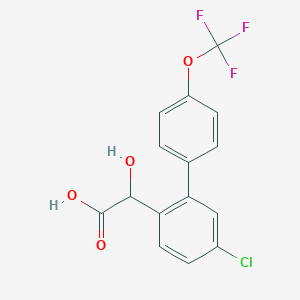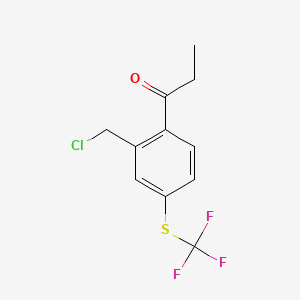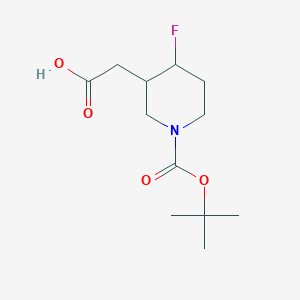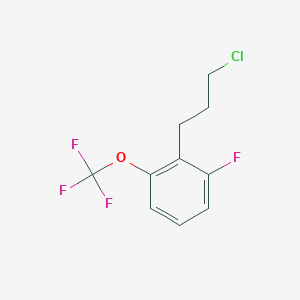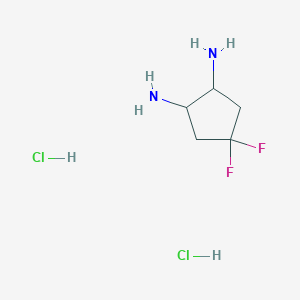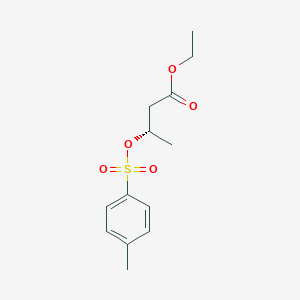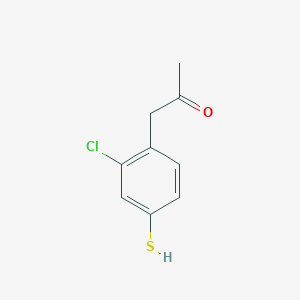![molecular formula C17H10ClFN2O B14070394 {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a propanedinitrile moiety, with a 2-chloro-6-fluorobenzyl group linked via an ether bond. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde}: An intermediate in the synthesis of the target compound.
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzonitrile}: A structurally related compound with similar properties.
Uniqueness
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C17H10ClFN2O |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-16-2-1-3-17(19)15(16)11-22-14-6-4-12(5-7-14)8-13(9-20)10-21/h1-8H,11H2 |
InChIキー |
IIZNIWSHVYITCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


